Cas no 2172343-64-3 (2-ethyl-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid)
2-ethyl-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-ethyl-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid
- 2-ethyl-2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid
- EN300-1482693
- 2172343-64-3
-
- Inchi: 1S/C28H36N2O5/c1-3-28(4-2,26(32)33)30-25(31)17-7-5-6-12-18-29-27(34)35-19-24-22-15-10-8-13-20(22)21-14-9-11-16-23(21)24/h8-11,13-16,24H,3-7,12,17-19H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)
- InChI Key: KGDDLMPRFIDGGY-UHFFFAOYSA-N
- SMILES: O(C(NCCCCCCC(NC(C(=O)O)(CC)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 480.26242225g/mol
- Monoisotopic Mass: 480.26242225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 14
- Complexity: 686
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 105Ų
2-ethyl-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1482693-1.0g |
2-ethyl-2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid |
2172343-64-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1482693-50mg |
2-ethyl-2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid |
2172343-64-3 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1482693-100mg |
2-ethyl-2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid |
2172343-64-3 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1482693-250mg |
2-ethyl-2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid |
2172343-64-3 | 250mg |
$3099.0 | 2023-09-28 | ||
| Enamine | EN300-1482693-500mg |
2-ethyl-2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid |
2172343-64-3 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1482693-1000mg |
2-ethyl-2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid |
2172343-64-3 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1482693-2500mg |
2-ethyl-2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid |
2172343-64-3 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1482693-5000mg |
2-ethyl-2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid |
2172343-64-3 | 5000mg |
$9769.0 | 2023-09-28 | ||
| Enamine | EN300-1482693-10000mg |
2-ethyl-2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid |
2172343-64-3 | 10000mg |
$14487.0 | 2023-09-28 |
2-ethyl-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 2-ethyl-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid
Recent Advances in the Study of 2-ethyl-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid (CAS: 2172343-64-3)
The compound 2-ethyl-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid (CAS: 2172343-64-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a critical intermediate in peptide synthesis and drug development. Recent studies have explored its potential applications in targeted drug delivery, enzyme inhibition, and as a building block for novel therapeutic agents. The following sections provide an in-depth analysis of the latest research findings related to this compound.
One of the most notable advancements involves the use of 2-ethyl-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid in solid-phase peptide synthesis (SPPS). Researchers have demonstrated its efficacy as a protecting group for amino acids, facilitating the synthesis of complex peptides with high yield and purity. A 2023 study published in the Journal of Medicinal Chemistry highlighted its role in the synthesis of antimicrobial peptides, showcasing its ability to enhance stability and bioavailability. The study also noted its compatibility with Fmoc (9-fluorenylmethoxycarbonyl) chemistry, a widely used strategy in peptide synthesis.
In addition to its applications in peptide synthesis, recent investigations have explored the compound's potential as a modulator of enzymatic activity. A team at the University of Cambridge reported that derivatives of 2-ethyl-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid exhibit inhibitory effects on specific proteases involved in inflammatory pathways. This finding opens new avenues for the development of anti-inflammatory drugs, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease. The study, published in Nature Chemical Biology, emphasized the compound's selectivity and low toxicity profile, making it a promising candidate for further preclinical evaluation.
Another groundbreaking study, conducted by researchers at MIT, focused on the compound's role in targeted drug delivery systems. By conjugating 2-ethyl-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid with nanoparticles, the team achieved enhanced cellular uptake and controlled release of anticancer agents. The results, published in ACS Nano, demonstrated significant improvements in tumor targeting and reduced off-target effects in murine models. This research underscores the compound's versatility and potential to revolutionize drug delivery methodologies.
Despite these promising developments, challenges remain in the large-scale production and optimization of 2-ethyl-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid for clinical applications. Recent work by industrial researchers has addressed these issues by developing more efficient synthetic routes and purification techniques. A 2024 report in Organic Process Research & Development detailed a scalable synthesis protocol that reduces production costs while maintaining high purity standards. These advancements are critical for transitioning the compound from laboratory research to industrial-scale manufacturing.
In conclusion, the latest research on 2-ethyl-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid (CAS: 2172343-64-3) highlights its multifaceted applications in peptide synthesis, enzyme modulation, and drug delivery. The compound's unique properties and low toxicity profile make it a valuable tool for both academic and industrial research. Future studies are expected to further explore its therapeutic potential and optimize its synthesis for broader use in the pharmaceutical industry.
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